molecular formula C11H18ClNO B2882035 1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride CAS No. 1349186-05-5

1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride

Cat. No.: B2882035
CAS No.: 1349186-05-5
M. Wt: 215.72
InChI Key: DKKRMELBQWVIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride is a chemical compound that has garnered attention in the fields of synthetic organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, classified as a substituted amine, contains a benzyloxy group attached to a branched amine, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Structure and Composition

  • Molecular Formula : C₁₁H₁₈ClNO
  • Molecular Weight : Approximately 216 Da
  • CAS Number : 1349186-05-5

The compound's structure includes a benzyloxy group, which is significant for its binding interactions with various receptors, particularly in the central nervous system.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are crucial for producing derivatives that may exhibit varied biological properties.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine transporters. Initial studies suggest that it exhibits binding affinity similar to other substituted amines, which could imply psychoactive effects.

Table 1: Comparison of Structural Similarities

Compound NameCAS NumberStructural FeaturesNotable Properties
N-Benzyl-2-methylpropan-2-amine3378-72-1Benzyl group attached to an amineKnown for psychoactive effects
1-(Phenoxy)-2-methylpropan-2-amine114377-40-1Phenoxy group instead of benzyloxyPotentially different receptor activity
1-(Methoxy)-2-methylpropan-2-amine2032-33-9Methoxy groupLower lipophilicity compared to benzyloxy
1-(Cyclohexoxy)-2-methylpropan-2-amine14321-27-8Cyclohexyl ether groupUnique steric effects

Case Study: Monoamine Oxidase Inhibition

A study explored the inhibition of monoamine oxidase (MAO) by various benzyloxy derivatives, including those structurally related to this compound. The results indicated that these compounds could act as irreversible inhibitors of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters such as dopamine and serotonin.

"The monoamine oxidase inhibition by this series of benzyloxy derivatives was irreversible" .

Antibacterial Activity

While primarily studied for its neuroactive properties, there is emerging interest in the antibacterial potential of compounds similar to 1-(benzyloxy)-2-methylpropan-2-amines. Research has shown that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

The proposed mechanism of action for 1-(benzyloxy)-2-methylpropan-2-amines involves their interaction with specific molecular targets within the brain. The presence of the benzyloxy group enhances lipophilicity, allowing better penetration through the blood-brain barrier and facilitating interaction with neurotransmitter systems.

Properties

IUPAC Name

2-methyl-1-phenylmethoxypropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,12)9-13-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRMELBQWVIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.